molecular formula C18H27NO2 B14003639 2-Butyl-3-oxo-n-phenyloctanamide CAS No. 5659-20-1

2-Butyl-3-oxo-n-phenyloctanamide

Cat. No.: B14003639
CAS No.: 5659-20-1
M. Wt: 289.4 g/mol
InChI Key: QSNMNTAUXLGQKK-UHFFFAOYSA-N
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Description

2-Butyl-3-oxo-n-phenyloctanamide is an organic compound with the molecular formula C18H27NO2. It is known for its unique structure, which includes a butyl group, a phenyl group, and an octanamide backbone.

Preparation Methods

The synthesis of 2-Butyl-3-oxo-n-phenyloctanamide typically involves the reaction of a butyl-substituted ketone with an aniline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Butyl-3-oxo-n-phenyloctanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Butyl-3-oxo-n-phenyloctanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-3-oxo-n-phenyloctanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Butyl-3-oxo-n-phenyloctanamide can be compared with other similar compounds, such as:

    3-Oxo-N-phenylbutanamide: This compound has a shorter carbon chain but shares similar functional groups.

    Acetoacetanilide: Another compound with a similar structure but different substituents.

    N-Phenylacetoacetamide:

Properties

CAS No.

5659-20-1

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-butyl-3-oxo-N-phenyloctanamide

InChI

InChI=1S/C18H27NO2/c1-3-5-8-14-17(20)16(13-6-4-2)18(21)19-15-11-9-7-10-12-15/h7,9-12,16H,3-6,8,13-14H2,1-2H3,(H,19,21)

InChI Key

QSNMNTAUXLGQKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CCCC)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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